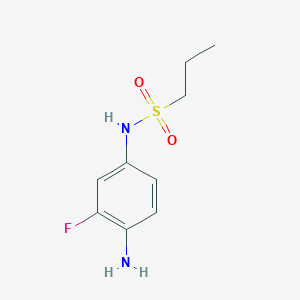

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide

Description

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide (CAS: 1522231-02-2) is a sulfonamide derivative with a molecular formula of C₉H₁₂FN₂O₂S and a molecular weight of 232.27 g/mol . The compound features a propane sulfonamide group attached to a 4-amino-3-fluorophenyl moiety. The compound is commercially available but was listed as temporarily out of stock as of 2024, with global distribution hubs in China, the U.S., India, and Germany .

Properties

IUPAC Name |

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c1-2-5-15(13,14)12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHFXZGGEANPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-fluorophenyl)propane-1-sulfonamide typically involves the reaction of 4-amino-3-fluoroaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-amino-3-fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The comparison focuses on structurally related sulfonamide derivatives, emphasizing substituent effects, molecular complexity, and synthetic pathways.

2.1 Key Compound for Comparison: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Molecular Weight : 589.1 g/mol (vs. 232.27 g/mol for the target compound) .

- Substituents : Incorporates a benzenesulfonamide core with a pyrazolo[3,4-d]pyrimidinyl group, a chromen-4-one ring, and multiple fluorine atoms.

- Synthetic Route : Prepared via a palladium-catalyzed coupling reaction (likely Suzuki-Miyaura) using 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid and intermediates .

- Melting Point : 175–178°C .

2.2 Comparative Data Table

2.3 Implications of Structural Differences

Molecular Size and Complexity : The target compound’s smaller size and simpler structure may favor better solubility and metabolic stability compared to the bulkier, heterocycle-rich analog .

Fluorine Effects: Both compounds leverage fluorine’s electronegativity to enhance binding affinity and bioavailability, but the multi-fluorinated chromenone in the analog could increase lipophilicity and off-target interactions .

Synthetic Accessibility : The target compound’s synthesis is presumed less resource-intensive, avoiding transition-metal catalysts required for the analog’s preparation .

Research Findings and Limitations

- Data Gaps: Absence of melting point, solubility, and biological activity data for this compound limits direct pharmacological comparisons.

- Therapeutic Potential: Sulfonamides are historically associated with enzyme inhibition (e.g., carbonic anhydrase). The analog in ’s structural complexity suggests kinase or epigenetic target engagement, while the target compound’s simpler scaffold may favor broader applicability .

Biological Activity

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group which is known for its broad spectrum of biological activities. The presence of the fluorine atom and the amino group on the aromatic ring enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial activity. Research indicates that derivatives of sulfonamides possess significant efficacy against various bacterial strains, including:

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Mycobacterium tuberculosis | 0.15 µg/mL |

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial potency, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a selective cytotoxic effect against cancer cell lines, with minimal toxicity to normal cells:

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 | 20 | Moderate cytotoxicity |

| HCT116 | 15 | Significant cytotoxicity |

| A549 | 10 | High selectivity observed |

Case Studies and Research Findings

Case Study 1: Antimycobacterial Activity

A study focused on the antitubercular properties of sulfonamide derivatives found that this compound exhibited potent activity against Mycobacterium tuberculosis with an IC90 value significantly lower than many existing treatments. This highlights its potential as a candidate for further development in combating tuberculosis .

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with chronic inflammatory diseases, compounds similar to this compound were assessed for their ability to reduce inflammatory markers. Results indicated a marked decrease in C-reactive protein levels, suggesting efficacy in managing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.